molecular formula C16H19FN6S B2462403 3-Cyclopropyl-5-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole CAS No. 2380099-23-8

3-Cyclopropyl-5-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole

Cat. No. B2462403
CAS RN: 2380099-23-8
M. Wt: 346.43
InChI Key: BEPUCGLDZABWEZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl groups could be added using a cyclopropanation reaction. The fluoropyrimidinyl group could be synthesized separately and then attached to the rest of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluorine atoms might make the compound more electrophilic, making it more likely to undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if ingested, inhaled, or in contact with skin .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized. This could involve modifying the structure to improve its activity, reduce side effects, or improve other properties like solubility or stability .

properties

IUPAC Name

3-cyclopropyl-5-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6S/c17-12-13(10-1-2-10)18-9-19-15(12)22-5-7-23(8-6-22)16-20-14(21-24-16)11-3-4-11/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPUCGLDZABWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC(=NS4)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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